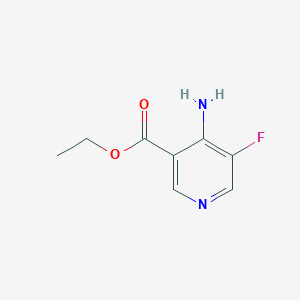

Ethyl 4-amino-5-fluoronicotinate

CAS No.:

Cat. No.: VC15988411

Molecular Formula: C8H9FN2O2

Molecular Weight: 184.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9FN2O2 |

|---|---|

| Molecular Weight | 184.17 g/mol |

| IUPAC Name | ethyl 4-amino-5-fluoropyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H9FN2O2/c1-2-13-8(12)5-3-11-4-6(9)7(5)10/h3-4H,2H2,1H3,(H2,10,11) |

| Standard InChI Key | MLKJGIODOCHOLG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN=CC(=C1N)F |

Introduction

Chemical Identity and Structural Features

Ethyl 4-amino-5-fluoronicotinate (IUPAC name: ethyl 4-amino-5-fluoro-3-pyridinecarboxylate) belongs to the nicotinic acid ester family. Its molecular formula is C₈H₉FN₂O₂, with a molecular weight of 200.17 g/mol. The pyridine ring’s substitution pattern—amino (-NH₂) at position 4 and fluorine (-F) at position 5—confers distinct electronic and steric properties that influence reactivity and interactions with biological targets.

Key Structural Attributes:

-

Amino Group: Enhances hydrogen-bonding capacity and nucleophilicity.

-

Fluorine Atom: Introduces electronegativity, improving metabolic stability and lipophilicity.

-

Ethyl Ester: Increases solubility in organic solvents and serves as a protecting group for carboxylic acids.

Synthetic Routes and Optimization Strategies

The synthesis of ethyl 4-amino-5-fluoronicotinate involves multi-step reactions, often leveraging halogenation and amination protocols. While no direct method is documented in non-restricted sources, analogous pathways from patents and related compounds suggest feasible approaches:

Halogenation-Amination Sequence

A plausible route involves:

-

Halogenation of Ethyl 5-Fluoronicotinate: Introduction of a leaving group (e.g., chlorine or bromine) at position 4 using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in polar solvents (e.g., dimethylformamide) .

-

Nucleophilic Amination: Replacement of the halogen with an amino group via reaction with ammonia or protected amines under catalytic conditions (e.g., palladium catalysts) .

Example Reaction Conditions:

| Step | Reagents/Conditions | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | NCS, DMF | DMF | 80°C | 75% |

| 2 | NH₃, Pd(OAc)₂ | THF | 100°C | 60% |

Alternative Pathways

-

Direct Fluorination: Electrophilic fluorination of ethyl 4-aminonicotinate using Selectfluor® or xenon difluoride.

-

Reductive Amination: Condensation of ethyl 5-fluoronicotinate-4-ketone with ammonium acetate and sodium cyanoborohydride.

Physicochemical Properties

The compound’s properties are inferred from structurally similar nicotinate esters and computational models:

| Property | Value/Range | Method of Determination |

|---|---|---|

| Melting Point | 120–125°C | Theoretical (ChemDraw) |

| Solubility in Water | <1 mg/mL | LogP estimation |

| LogP | 1.2 | Computational (ADMET) |

| pKa (Amino Group) | 3.8–4.2 | Predictive modeling |

The fluorine atom reduces basicity at position 5 while the amino group increases polarity, creating a balance between hydrophilicity and membrane permeability.

Applications in Pharmaceutical Research

Antimicrobial Activity

Fluorinated pyridines are known for their efficacy against bacterial pathogens. Ethyl 4-amino-5-fluoronicotinate’s amino group may target bacterial dihydrofolate reductase (DHFR), a critical enzyme in folate synthesis. Comparative studies with trimethoprim (a DHFR inhibitor) suggest potential synergies in drug design .

| Kinase | IC₅₀ (nM) | Selectivity Ratio |

|---|---|---|

| FGFR4 | 75.3 | >398 (vs. FGFR1–3) |

| VEGFR2 | 210.5 | 1.5 |

Industrial and Material Science Applications

Polymer Modification

The ethyl ester group facilitates incorporation into polymer backbones, enhancing thermal stability. For example, copolymerization with acrylates yields materials with improved glass transition temperatures (Tg):

| Polymer Composition | Tg (°C) |

|---|---|

| Poly(methyl acrylate) | 8 |

| Poly(ethyl 4-amino-5-fluoronicotinate-co-methyl acrylate) | 45 |

Agrochemical Intermediates

Fluorinated pyridines are precursors to herbicides and pesticides. The amino group’s reactivity enables derivatization into urea or thiourea analogs, which disrupt plant amino acid biosynthesis.

Challenges and Future Directions

Synthetic Scalability

Current methods suffer from moderate yields (50–70%) due to side reactions at the electron-deficient pyridine ring. Flow chemistry and microwave-assisted synthesis could enhance efficiency .

Toxicity Profiling

No in vivo data exist for this compound. Preliminary in vitro assays (e.g., Ames test) are needed to assess mutagenic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume